molecular formula C14H9N3S2 B3033698 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine CAS No. 1135241-04-1

6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Cat. No.: B3033698
CAS No.: 1135241-04-1
M. Wt: 283.4 g/mol
InChI Key: RENANAHKCLXDPE-UHFFFAOYSA-N
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Description

6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them highly versatile in chemical reactions and biological interactions .

Safety and Hazards

Benzothiazoles can cause severe skin burns and eye damage. They may also cause respiratory irritation . The specific safety and hazards of “6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine” are not explicitly mentioned in the retrieved papers.

Future Directions

The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported . The future development trend and prospect of the synthesis of benzothiazoles are anticipated .

Biochemical Analysis

Biochemical Properties

6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . Additionally, this compound can bind to and modulate the activity of certain kinases, which are crucial for cell signaling pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects the expression of genes involved in inflammation and immune response, thereby modulating the cellular response to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it can inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, this compound can activate or inhibit signaling pathways by interacting with key proteins involved in these pathways . Changes in gene expression are often mediated through the modulation of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . Cofactors such as NADH and FADH2 play a role in the compound’s metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues are influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence cellular energy production and apoptosis . Its activity is often dependent on its precise localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent . The reaction conditions are relatively mild, and the yields are generally high.

Industrial Production Methods

In industrial settings, the production of benzothiazole derivatives often employs catalytic processes to enhance efficiency and yield. For instance, the use of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) as a catalyst under solvent-free conditions has been reported to be effective . This method not only improves the reaction rate but also allows for the reuse of the catalyst, making it more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine stands out due to its unique structure, which allows for diverse chemical modifications and interactions. Its dual benzothiazole rings provide enhanced stability and reactivity, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

6-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3S2/c15-14-17-10-6-5-8(7-12(10)19-14)13-16-9-3-1-2-4-11(9)18-13/h1-7H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENANAHKCLXDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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